molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol

Cat. No. B8653831
M. Wt: 314.22 g/mol
InChI Key: AHPDBHKNEUYPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062015B2

Procedure details

The preparation is carried out analogously to 4-[1-(6-bromopyridin-2-yl)azepan-4-ylamino]butan-1-ol starting from 99 μl (1.65 mmol) of ethanolamine 85 mg, colourless oil, Rt.=1.55 min (method B), LCMS: 315 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17]CCO)[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1.C(CN)[OH:22]>>[Br:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH:11]([NH:15][CH2:16][CH2:17][OH:22])[CH2:10][CH2:9]2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCCCO
Step Two
Name
Quantity
99 μL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
=1.55 min (method B), LCMS
Duration
1.55 min

Outcomes

Product
Name
Type
Smiles
BrC1=CC=CC(=N1)N1CCC(CCC1)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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